
2-(2-Hydroxypropoxy)-1-methylethyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxypropoxy)-1-methylethyl laurate is an organic compound that belongs to the class of esters. It is characterized by the presence of a laurate (dodecanoate) ester linked to a 2-(2-hydroxypropoxy)-1-methylethyl group. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropoxy)-1-methylethyl laurate typically involves the esterification of lauric acid with 2-(2-hydroxypropoxy)-1-methylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where lauric acid and 2-(2-hydroxypropoxy)-1-methylethanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxypropoxy)-1-methylethyl laurate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Aplicaciones Científicas De Investigación
2-(2-Hydroxypropoxy)-1-methylethyl laurate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the formulation of biochemical assays and as a reagent in enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxypropoxy)-1-methylethyl laurate involves its interaction with various molecular targets. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s behavior in biological systems, such as enhancing the solubility of hydrophobic drugs in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxypropoxy)-1-methylethyl palmitate
- 2-(2-Hydroxypropoxy)-1-methylethyl stearate
- 2-(2-Hydroxypropoxy)-1-methylethyl oleate
Uniqueness
2-(2-Hydroxypropoxy)-1-methylethyl laurate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
94108-26-6 |
|---|---|
Fórmula molecular |
C18H36O4 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-(2-hydroxypropoxy)propan-2-yl dodecanoate |
InChI |
InChI=1S/C18H36O4/c1-4-5-6-7-8-9-10-11-12-13-18(20)22-17(3)15-21-14-16(2)19/h16-17,19H,4-15H2,1-3H3 |
Clave InChI |
SPKKNBYAYDORNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(C)COCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)


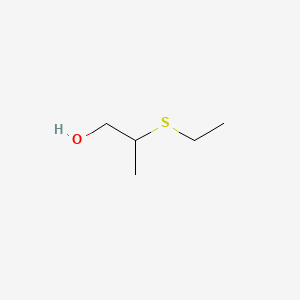
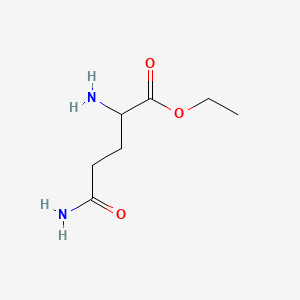



![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

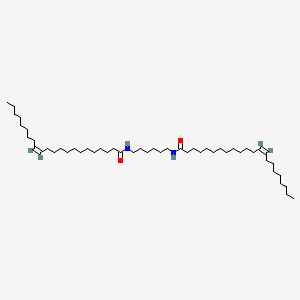
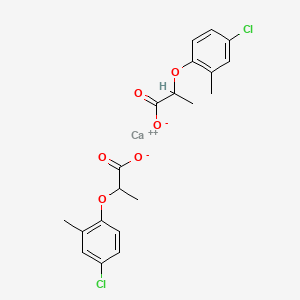
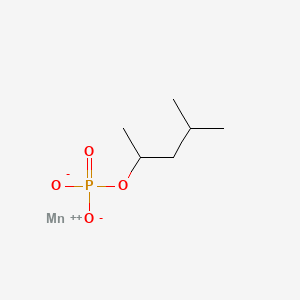
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
